Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis
Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community due to their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources and distribution of these compounds across terrestrial and marine ecosystems. It details the experimental protocols for their extraction, isolation, purification, and structural elucidation, and presents quantitative data on their occurrence. Furthermore, this guide illustrates the molecular mechanisms underlying their therapeutic potential, with a focus on their modulation of key inflammatory signaling pathways.
Introduction
Eudesmane sesquiterpenoids are characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. They are predominantly found in the plant kingdom, with a significant concentration in the Asteraceae family. However, their distribution extends to fungi, particularly marine-derived species, and various marine invertebrates. The structural diversity of eudesmanes, arising from different oxygenation patterns, stereochemistry, and functional group modifications, contributes to their broad spectrum of biological activities. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering a detailed overview of the current knowledge on eudesmane sesqu's natural occurrences and analysis.
Natural Sources and Distribution
Eudesmane sesquiterpenoids are widespread in nature, with prominent distribution in the following biological sources:
Terrestrial Plants
The Asteraceae (Compositae) family is the most prolific source of eudesmane sesquiterpenoids.[1][2][3] Genera such as Artemisia, Atractylodes, and Inula are particularly rich in these compounds.[2][4][5] For instance, a review of literature between 2016 and 2022 identified 182 natural eudesmane-type sesquiterpenoids from the Asteraceae family alone.[2] Other plant families known to produce eudesmanes include Lamiaceae, Chloranthaceae, Solanaceae, Anacardiaceae, and Thymelaeaceae.[2]
Fungi
Fungi, especially those from marine environments, are increasingly recognized as a source of novel eudesmane sesquiterpenoids. Endophytic fungi, which reside within the tissues of living plants, have shown significant potential. For example, several new eudesmane-type sesquiterpenoids have been isolated from mangrove-derived endophytic fungi of the Penicillium genus.[6][7][8]
Marine Organisms
Marine invertebrates, particularly sponges of the genus Dysidea, have been found to contain eudesmane sesquiterpenoids.[3][9][10] These compounds from marine sources often exhibit unique structural features and potent biological activities.
Quantitative Distribution of Eudesmane Sesquiterpenoids
The concentration and composition of eudesmane sesquiterpenoids can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize the quantitative data extracted from various studies.
Table 1: Quantitative Distribution of Eudesmane Sesquiterpenoids in Selected Terrestrial Plants
| Plant Species | Plant Part | Eudesmane Sesquiterpenoid | Yield/Concentration | Reference |
| Atractylodes macrocephala | Rhizomes | Atractylenolide I | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |
| Atractylodes macrocephala | Rhizomes | Atractylenolide II | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |
| Atractylodes macrocephala | Rhizomes | Atractylenolide III | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |
| Inula helenium | Roots | Alantolactone | Major component of essential oil | [1] |
| Inula helenium | Roots | Isoalantolactone | Major component of essential oil | [1] |
| Artemisia princeps | Aerial parts | Multiple eudesmanolides and methyl esters | Isolated compounds with IC50 values from 0.73-18.66 μM for NO inhibition | [4] |
| Alpinia japonica | Rhizomes | 10-epi-γ-eudesmol | Low abundance in essential oil | [12] |
Table 2: Eudesmane Sesquiterpenoids Isolated from Fungal Sources
| Fungal Species | Source | Eudesmane Sesquiterpenoid | Yield | Reference |
| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol A | 3.8 mg | [6] |
| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol B | - | [6] |
| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol C | 4.1 mg | [6] |
| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol D | - | [6] |
| Penicillium sp. HK1-22 | Mangrove rhizosphere soil-derived fungus | Artemihedinic acid N | - | [2] |
Table 3: Eudesmane Sesquiterpenoids from Marine Sponges
| Sponge Species | Eudesmane Sesquiterpenoid | Comments | Reference |
| Dysidea herbacea | - | One of two chemotypes, the other producing sesquiterpenes | [10] |
| Dysidea sp. | Dysideamine (sesquiterpene aminoquinone) | Neuroprotective effects | [13] |
| Halichondria sp. | - | Source of dimeric and eudesmane-type sesquiterpenoids | [13] |
| Axinyssa variabilis | Nitrogenous eudesmane-type sesquiterpenes | - | [13] |
Experimental Protocols
The isolation and characterization of eudesmane sesquiterpenoids involve a series of systematic experimental procedures.
Extraction
The initial step involves the extraction of crude secondary metabolites from the source material.
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Solvent Extraction (Maceration):
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Preparation: The plant or fungal material is dried to reduce moisture content and then ground into a fine powder to increase the surface area for extraction.
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Soaking: The powdered material is submerged in a suitable solvent (e.g., ethanol, methanol, hexane, or ethyl acetate) in a sealed container.[14] The mixture is left for an extended period (typically 24-72 hours) at room temperature, often with occasional agitation.[14] For enhanced efficiency, this process can be performed at elevated temperatures or in an ultrasonic bath.
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Filtration: The solid residue is separated from the solvent extract by filtration, often using a Büchner funnel under vacuum.
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Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.
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Hydrodistillation (for Essential Oils):
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Apparatus Setup: A Clevenger-type apparatus is assembled.
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Distillation: The plant material is placed in a flask with water and heated to boiling. The resulting steam, carrying the volatile essential oil components, is passed through a condenser.
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Collection: The condensed liquid, a mixture of water and essential oil, is collected. The immiscible essential oil is then separated from the aqueous layer.[12]
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Drying: Any residual water in the essential oil is removed using an anhydrous drying agent like sodium sulfate.[12]
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Isolation and Purification
The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate and purify the target eudesmane sesquiterpenoids.
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Column Chromatography:
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Column Preparation: A glass column is packed with a stationary phase, most commonly silica (B1680970) gel, slurried in a non-polar solvent.[15]
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Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column. Alternatively, the extract can be adsorbed onto a small amount of silica gel and dry-loaded.[13]
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Elution: A solvent or a gradient of solvents (mobile phase) of increasing polarity is passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases.[15]
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Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the desired compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Method Development: An analytical HPLC method is first developed to achieve optimal separation of the target compounds. This involves selecting the appropriate column (e.g., C18 reversed-phase) and mobile phase composition.[16][17]
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Scaling Up: The analytical method is scaled up for preparative HPLC, which utilizes larger columns and higher flow rates to handle larger sample loads.[18]
-
Fraction Collection: The eluting peaks corresponding to the target compounds are collected using a fraction collector.
-
Solvent Removal: The solvent is removed from the collected fractions to yield the purified compounds.
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Structure Elucidation
The chemical structure of the purified eudesmane sesquiterpenoids is determined using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
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Separation: The purified compound is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.[19][20]
-
Ionization and Mass Analysis: The separated components enter a mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.
-
Identification: The mass spectrum is compared with spectral libraries (e.g., NIST) and retention indices to identify the compound.[20]
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
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Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
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¹H NMR: Provides information about the number, environment, and connectivity of protons.
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¹³C NMR: Provides information about the carbon skeleton.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
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Data Analysis: The collective data from these experiments are analyzed to piece together the complete chemical structure and stereochemistry of the molecule.[21][22]
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Signaling Pathways and Biological Activity
Eudesmane sesquiterpenoids exhibit a range of biological activities, with their anti-inflammatory effects being particularly well-studied. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Several eudesmane sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include p38 MAPK and c-Jun N-terminal kinase (JNK). Eudesmane sesquiterpenoids have been found to interfere with this pathway by inhibiting the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response.
Caption: Modulation of the MAPK signaling pathway by eudesmane sesquiterpenoids.
Experimental Workflow
The following diagram provides a logical overview of the typical workflow for the isolation and identification of eudesmane sesquiterpenoids from natural sources.
Caption: A generalized experimental workflow for eudesmane sesquiterpenoid discovery.
Conclusion
Eudesmane sesquiterpenoids represent a valuable and diverse group of natural products with significant therapeutic potential. Their widespread distribution in terrestrial plants, particularly the Asteraceae family, as well as in marine fungi and invertebrates, provides a rich platform for the discovery of novel bioactive compounds. The experimental protocols detailed in this guide offer a systematic approach for the extraction, isolation, and structural characterization of these molecules. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, underscores their promise as lead compounds in drug development programs targeting a range of diseases. Continued research into the quantitative distribution and biological activities of eudesmane sesquiterpenoids is essential for fully harnessing their therapeutic potential.
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